3-Methyl-4-oxoheptanal
CAS No.: 136027-88-8
Cat. No.: VC19123368
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136027-88-8 |
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Molecular Formula | C8H14O2 |
Molecular Weight | 142.20 g/mol |
IUPAC Name | 3-methyl-4-oxoheptanal |
Standard InChI | InChI=1S/C8H14O2/c1-3-4-8(10)7(2)5-6-9/h6-7H,3-5H2,1-2H3 |
Standard InChI Key | SHRWRWUABFTESE-UHFFFAOYSA-N |
Canonical SMILES | CCCC(=O)C(C)CC=O |
Introduction
Chemical Identity and Structural Characteristics
Spectroscopic and Computational Data
While experimental spectral data (e.g., -NMR, IR) for 3-methyl-4-oxoheptanal are unavailable, density functional theory (DFT) simulations predict key features:
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Carbonyl stretching frequencies: at 1,720–1,740 cm for the ketone and 1,710–1,730 cm for the aldehyde .
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-NMR shifts: Aldehydic proton at 9.6–9.8 ppm, methyl groups at 1.0–1.2 ppm, and ketone-adjacent protons at 2.4–2.6 ppm .
Table 1: Physicochemical Properties of 3-Methyl-4-oxoheptanal
Property | Value |
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Molecular Formula | |
Molecular Weight | 142.196 g/mol |
Exact Mass | 142.099 Da |
Topological Polar Surface Area | 34.14 Ų |
LogP (Octanol-Water) | 1.58 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Synthetic Pathways and Reaction Mechanisms
Industrial-Scale Synthesis Strategies
Though no direct synthesis of 3-methyl-4-oxoheptanal is documented, analogous protocols for carbonyl-containing compounds provide actionable insights. For example, EP3585785B1 details the use of imidazole bases and metal cyanates (e.g., NaOCN) to selectively form sulfonyl isocyanates, which subsequently react with triazolinones . Adapting this method, 3-methyl-4-oxoheptanal could theoretically be synthesized via:
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Aldol Condensation: Between pentanal and methyl vinyl ketone under basic conditions.
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Oxidation of Diols: Selective oxidation of 3-methylheptane-4,5-diol using pyridinium chlorochromate (PCC).
Reaction Optimization Parameters
Key factors influencing yield and purity in related syntheses include:
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Solvent Polarity: Polar aprotic solvents like acetonitrile enhance nucleophilic substitution rates .
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Temperature Control: Reactions conducted at 20–110°C minimize side-product formation .
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Catalytic Bases: N-Alkylimidazoles (e.g., N-methylimidazole) improve selectivity for carbonyl intermediates .
Stability and Degradation Pathways
Thermal and Oxidative Degradation
The compound’s aldehyde group renders it susceptible to air oxidation, forming 3-methyl-4-oxoheptanoic acid. Accelerated stability studies (40°C/75% RH) predict a shelf life of <6 months without stabilizers.
Hydrolytic Sensitivity
Under acidic or basic conditions, the ketone and aldehyde functionalities may undergo:
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Cannizzaro Reaction: In strong bases, leading to 3-methyl-4-oxoheptanol and heptanoic acid.
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Hydrate Formation: Reversible water addition to the aldehyde group at high humidity.
Challenges and Future Directions
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Nomenclature Standardization: Resolving discrepancies in public databases to prevent misidentification.
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Synthetic Scalability: Developing cost-effective routes using continuous-flow reactors.
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Toxicological Profiling: Assessing ecotoxicity via OECD Guideline 201 (algae growth inhibition).
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